molecular formula C15H13NO B11883198 2-(3-Methoxyphenyl)indolizine CAS No. 82682-68-6

2-(3-Methoxyphenyl)indolizine

Cat. No.: B11883198
CAS No.: 82682-68-6
M. Wt: 223.27 g/mol
InChI Key: HUTSCVDKKVWBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)indolizine can be achieved through several methods. One common approach involves the cyclization of 3-methoxyphenyl-substituted pyridines or pyrroles. The reaction typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)indolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Methoxyphenyl)indolizine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of organic fluorescent molecules for material applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)indolizine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

2-(3-Methoxyphenyl)indolizine can be compared with other similar compounds, such as:

Properties

CAS No.

82682-68-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)indolizine

InChI

InChI=1S/C15H13NO/c1-17-15-7-4-5-12(10-15)13-9-14-6-2-3-8-16(14)11-13/h2-11H,1H3

InChI Key

HUTSCVDKKVWBMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=CC=CC3=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.